molecular formula C19H19F2NO B1325664 3,4-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-60-7

3,4-Difluoro-3'-piperidinomethyl benzophenone

Cat. No. B1325664
M. Wt: 315.4 g/mol
InChI Key: JLZJAYUNRAEWFA-UHFFFAOYSA-N
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Description

3,4-Difluoro-3'-piperidinomethyl benzophenone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzophenone, which is a common building block for many organic compounds. The addition of a piperidinomethyl group to the benzophenone molecule creates a unique chemical structure that has been shown to have a variety of interesting properties.

Scientific Research Applications

  • Degradation and Removal in Water Treatment :

    • Benzophenone-3 (BP-3), a structurally similar compound to 3,4-Difluoro-3'-piperidinomethyl benzophenone, is used in a wide range of personal care products and plastics for ultraviolet light resistance. Its degradation in aqueous solutions through chemical oxidation processes such as with potassium permanganate (KMnO4) has been extensively studied. The influences of factors like pH, oxidant dose, temperature, coexisting water constituents, and water matrices on BP-3 degradation efficiency were evaluated. This research is significant as BP-3 has been shown to have endocrine-disrupting effects (Cao et al., 2021).
    • Another study focused on the oxidation of BP-3 using aqueous ferrate(VI) (Fe(VI)). This process was evaluated to understand the reaction kinetics, identify reaction products, and assess the removal efficiency of BP-3 during water treatment with Fe(VI). Such research is critical for developing effective water treatment technologies to remove hydroxylated benzophenone derivatives (Yang & Ying, 2013).
  • Photocatalytic Degradation :

    • The photocatalytic degradation of BP-3, using particles of titanium dioxide in aqueous solutions, was investigated, considering the effect of operating parameters such as pH, catalyst, and pollutant initial concentrations. This study aimed to optimize the conditions under which BP-3 undergoes the highest rates of degradation, thus contributing to effective environmental management techniques (Zúñiga-Benítez et al., 2016).
  • Toxicity and Environmental Impact :

    • Research on the exposure to benzophenone-3 and its reproductive toxicity provides insights into the potential risks associated with this compound. The study systematically reviewed human and animal studies to investigate the reproductive toxicity of BP-3. It was found that high levels of BP-3 exposure could be linked to changes in birth weight and gestational age in humans, as well as impacts on reproductive parameters in fish and rats (Ghazipura et al., 2017).
  • Advanced Materials Development :

    • Studies have also been conducted on the synthesis of novel unsymmetrical diamines, including compounds structurally related to 3,4-Difluoro-3'-piperidinomethyl benzophenone, for the development of fluorinated polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for advanced applications (Yang et al., 2010).

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZJAYUNRAEWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643166
Record name (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-3'-piperidinomethyl benzophenone

CAS RN

898793-60-7
Record name Methanone, (3,4-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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